molecular formula C23H25N3O3 B2519146 Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 915188-52-2

Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

Cat. No. B2519146
CAS RN: 915188-52-2
M. Wt: 391.471
InChI Key: CNFXXKUCOUTXDT-UHFFFAOYSA-N
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Description

The compound "Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate" is a complex organic molecule that appears to be related to a family of benzimidazole derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents. The structure of the compound suggests that it may have interesting interactions with biological systems, possibly acting as an inhibitor or a receptor modulator due to the presence of the benzimidazole moiety.

Synthesis Analysis

The synthesis of related benzimidazole compounds often involves multi-step reactions that may include the formation of imine bonds, cyclization, and acylation. For instance, the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate involved a comparison of experimental spectroscopic data with theoretical ones obtained by density functional theory (DFT) calculations . Similarly, novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates were synthesized using a one-pot multicomponent reaction with Ni(NO3)2.6H2O as a homogeneous catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and FT-Raman, alongside DFT calculations . These methods provide insights into the electronic properties and the stability of the molecule. For example, the thermal stability of a related molecule was evaluated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The molecular docking studies could also be relevant for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including Michael reactions, as seen in the asymmetric Michael reaction of tert-butyl diphenyliminoacetate and ethyl acrylate . The reactivity of the compound can be influenced by the presence of substituents on the benzimidazole ring, which can affect the electron density and thus the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The thermal stability is an important parameter, as seen in the study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which was stable above 249.8 °C . The electronic properties, including HOMO and LUMO energies, are also significant as they can indicate the potential for charge transfer within the molecule, which is relevant for its reactivity and interaction with biological systems .

Scientific Research Applications

Greener Synthesis and Anti-tumor Applications

  • Greener Synthesis: A study discusses the environmentally-friendly synthesis of pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines using hydrogen peroxide in ethyl acetate, avoiding the need for organic-aqueous extraction and chromatography. This method could potentially be applied to synthesize compounds structurally similar to the specified ethyl acetate derivative (Sweeney et al., 2017).

Catalytic Synthesis

  • Ionic Liquid Catalysis: The use of ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation for the synthesis of imidazoles suggests a potential route for synthesizing related benzimidazole derivatives at room temperature, highlighting a catalytic approach that could be relevant for creating similar compounds with efficiency and environmental benefits (Zang et al., 2010).

Heterocyclic Compound Reactions

  • Heterocyclic Addition Reactions: Research on the reactions of benzimidazoles possessing an activated 2-methylene group with acetylenic esters to yield various heterocyclic compounds including pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles could inform on the reactivity and potential applications of the specified compound in synthesizing novel heterocyclic structures (Acheson & Verlander, 1972).

Pharmaceutical Applications

  • Antinociceptive Activity: A study on (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid derivatives, which showed potent antinociceptive activity, suggests potential pharmaceutical applications for benzimidazole derivatives, which could extend to the specified ethyl acetate compound if its structure and activity align with those studied (Nacak et al., 1999).

properties

IUPAC Name

ethyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-4-29-21(28)14-25-19-11-6-5-10-18(19)24-23(25)17-12-20(27)26(13-17)22-15(2)8-7-9-16(22)3/h5-11,17H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXXKUCOUTXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

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